2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one
Description
2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one (CAS: 22980-23-0) is a bicyclic heterocyclic compound with a strained [2.2.0] ring system. Its molecular formula is C₅H₄O₂, and it features an oxygen atom at position 2 and a nitrogen atom at position 6 within the bicyclic framework . The compound’s small ring size and heteroatom arrangement contribute to unique electronic and steric properties, making it a subject of interest in synthetic and medicinal chemistry.
Properties
CAS No. |
63801-30-9 |
|---|---|
Molecular Formula |
C4H3NO2 |
Molecular Weight |
97.07 g/mol |
IUPAC Name |
2-oxa-6-azabicyclo[2.2.0]hex-5-en-3-one |
InChI |
InChI=1S/C4H3NO2/c6-4-2-1-5-3(2)7-4/h1-3H |
InChI Key |
PVUWAKOYHKMCJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C1C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one involves the photochemical rearrangement of 2-pyrone. This method utilizes flow photochemistry to achieve a higher throughput compared to traditional batch processes. The reaction time is significantly reduced from 24 hours to just 10 minutes, with an improved throughput of 144 mg/h .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This approach minimizes reactor fouling and allows for the efficient production of the compound. The use of flow photochemistry in industrial production ensures consistent quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the opening of the lactone ring.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, soft and hard nucleophiles, and heteroatomic nucleophiles. These reactions typically occur under mild conditions, allowing for high stereocontrol and selectivity .
Major Products Formed
The major products formed from reactions with this compound include various functionalized derivatives, such as halogenated compounds and nucleophilic addition products. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one has numerous applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one involves its ability to undergo nucleophilic attack, leading to the opening of the lactone ring. This reactivity allows it to interact with various molecular targets, including enzymes and receptors. The compound’s unique structure enables it to participate in specific biochemical pathways, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Structural Analogues and Key Differences
A comparative analysis of 2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one with related bicyclic compounds is provided in Table 1.
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Oxygen vs. Nitrogen Substituents : The oxygen atom in this compound introduces electronegative polarization , increasing susceptibility to nucleophilic attack at the carbonyl group compared to nitrogen-rich analogues .
- Ring Strain : The [2.2.0] system exhibits higher strain than [2.2.2] or [3.2.0] rings, leading to lower thermal stability and greater reactivity in ring-opening reactions .
Research Findings and Challenges
- Reactivity Unpredictability : Reactions with bicyclic compounds like 2-aza-bicyclo[2.2.0]hex-5-en-3-one (CAS: 100465-39-2) can yield unexpected acyclic products due to intermediate carbocation formation .
- AI-Driven Drug Discovery: Machine learning models (e.g., TensorFlow 2.2.0) have been used to generate novel bicyclic compounds with "−tinib"-like kinase inhibition profiles, though patentability requires structural distinctness .
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